N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
MPEP acts as a selective antagonist of the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of this compound, MPEP can modulate neuronal activity and reduce abnormal neuronal activity associated with various neurological disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects, including reducing synaptic plasticity, modulating neurotransmitter release, and reducing neuronal excitability. These effects are thought to underlie the therapeutic potential of MPEP in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MPEP in lab experiments is its selectivity for the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which allows for specific modulation of neuronal activity. Additionally, MPEP has been extensively studied in animal models, making it a well-characterized tool for studying the role of this compound in various neurological processes. However, one limitation of using MPEP is its potential off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on MPEP, including further characterization of its biochemical and physiological effects, investigation of its potential therapeutic applications in other neurological disorders, and development of more selective and potent N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide antagonists. Additionally, studies are needed to better understand the potential off-target effects of MPEP and to develop strategies to minimize these effects in lab experiments.
Synthesis Methods
MPEP can be synthesized using a multi-step process involving the reaction of 2-methoxybenzylamine with ethyl acetoacetate to form 2-(2-methoxyphenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine to form 2-(2-methoxyphenyl)ethyl hydrazinecarboxylate, which is subsequently cyclized to form MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing abnormal neuronal activity in the basal ganglia. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. Additionally, MPEP has been studied for its potential use in treating addiction, as it can reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12(8-10-16-17)14(18)15-9-7-11-5-3-4-6-13(11)19-2/h3-6,8,10H,7,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPPZSWKJVCUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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